molecular formula C20H19N5OS B2365529 N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide CAS No. 1358481-43-2

N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

Cat. No.: B2365529
CAS No.: 1358481-43-2
M. Wt: 377.47
InChI Key: XMCNYYLMQSWBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a triazoloquinoxaline derivative featuring a methyl-substituted triazole fused to a quinoxaline core. The thioacetamide group at position 4 is linked to a 2,4-dimethylphenyl substituent. This scaffold is associated with diverse biological activities, including anticancer and enzyme inhibitory properties, as observed in structurally related compounds .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-12-8-9-15(13(2)10-12)21-18(26)11-27-20-19-24-23-14(3)25(19)17-7-5-4-6-16(17)22-20/h4-10H,11H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCNYYLMQSWBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical research.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione with 2-bromo-1-phenylethanone. The reaction is carried out in ethanol under reflux conditions for two hours, followed by recrystallization to obtain the pure compound. The resulting structure features a triazole ring fused with a quinoxaline moiety and a thioether linkage that contributes to its pharmacological properties .

Anticancer Properties

Research has indicated that derivatives of triazole and quinoxaline exhibit potent anticancer activities. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Studies demonstrate that these compounds can target specific pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that related triazole derivatives exhibit significant activity against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic functions .

Anticonvulsant Activity

Recent investigations into the anticonvulsant potential of triazole derivatives have yielded promising results. In animal models, compounds with similar structures have demonstrated efficacy in reducing seizure activity. These effects are attributed to their interaction with voltage-gated sodium channels and GABA receptors, which are critical in controlling neuronal excitability .

Case Study 1: Anticancer Activity

A study assessed the anticancer effects of various triazole derivatives in vitro against human cancer cell lines. The results indicated that certain modifications on the triazole ring significantly enhanced cytotoxicity. The most active compound exhibited an IC50 value lower than 10 µM against breast cancer cells .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureModification ImpactBiological Activity
Triazole RingSubstituents at C-5 enhance activityIncreased anticancer potency
Quinoline MoietyPresence of electron-withdrawing groupsImproved antimicrobial efficacy
Thioether LinkageVariation in alkyl chain lengthAltered anticonvulsant effects

Scientific Research Applications

Structure and Composition

The compound has the following molecular characteristics:

  • Molecular Formula : C20H19N5OS
  • Molecular Weight : Approximately 365.46 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and quinoxaline structures. For instance, derivatives similar to N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often act as intercalators of DNA or inhibitors of topoisomerase II, which are crucial mechanisms in cancer treatment .

Antiviral Properties

The compound's structure suggests potential antiviral activity. Research indicates that certain triazole derivatives exhibit inhibitory effects against viral replication by targeting viral enzymes or host cell pathways. The incorporation of quinoxaline may enhance this activity due to its ability to interact with nucleic acids .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes such as α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism and is a target for diabetes management. Studies have shown that related compounds can achieve IC50 values significantly lower than standard drugs like acarbose .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of triazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value ranging from 5 to 15 µM across different cell types, showcasing its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition Analysis

Another investigation focused on the enzyme inhibitory effects of similar compounds on α-glucosidase activity. The study reported that compounds with structural similarities to this compound exhibited IC50 values between 6.31 and 49.9 µM compared to acarbose's IC50 of 750 µM .

Comparison with Similar Compounds

Core Heterocyclic Systems and Substituents

The target compound’s [1,2,4]triazolo[4,3-a]quinoxaline core distinguishes it from other derivatives (Table 1). Key structural variations include:

  • Substituents on the triazole ring : The 1-methyl group contrasts with oxo (e.g., 1-oxo in ) or methoxy groups (e.g., 8-methoxy in ).
  • Thioacetamide linkage: The sulfur atom bridges the triazoloquinoxaline and acetamide moieties, similar to compounds in and but differing in aryl group substitutions.

Table 1: Structural Comparison of Triazoloquinoxaline Derivatives

Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
Target Compound [1,2,4]triazolo[4,3-a]quinoxaline 1-methyl, 4-(thioacetamide)-2,4-dimethylphenyl Potential Topo II inhibition (inferred) -
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline 3-ylsulfanyl, N-(4-fluorophenyl) Topo II inhibition, apoptosis in Caco-2
N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy...} [1,2,4]triazolo[4,3-a]quinoxaline 1-oxo, 4-phenoxy, N-(2,4-dimethoxyphenyl) Undisclosed (anticancer screening)
N-[4-(4-fluorophenyl)thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide [1,2,4]triazolo[4,3-a]quinoline 8-methoxy, 4-methyl, N-(4-fluorophenyl-thiazole) G-protein receptor modulation

Physicochemical Properties

  • Tautomerism : IR and NMR data () confirm the thione tautomeric form in triazole-thiones, with νC=S bands at 1247–1255 cm⁻¹ and absence of νS-H (~2500–2600 cm⁻¹) .
  • Solubility : Methoxy and fluorophenyl substituents () improve aqueous solubility compared to alkyl groups, as seen in the target compound .
  • Crystallinity : Hydrogen-bonding motifs (e.g., N–H⋯N in ) influence packing efficiency and stability, critical for formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.